4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide
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Overview
Description
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring via an ether bond, with a thiophene group attached to the piperidine nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step involves the coupling of the quinoxaline and piperidine intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can bind to active sites on enzymes, inhibiting their activity. The piperidine ring can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-cancer and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline moiety and have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring exhibit similar pharmacological properties.
Thiophene derivatives: These compounds have similar electronic properties and are used in materials science.
Uniqueness
4-(quinoxalin-2-yloxy)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide is unique due to the combination of its quinoxaline, piperidine, and thiophene moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-quinoxalin-2-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-19(21-12-15-4-3-11-26-15)23-9-7-14(8-10-23)25-18-13-20-16-5-1-2-6-17(16)22-18/h1-6,11,13-14H,7-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFULOYZAXEDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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